ARA290

Receptor Pharmacology Erythropoietin Signaling Tissue Protection

ARA290 (cibinetide) solves the central challenge in EPO-based research: achieving tissue-protective and anti-inflammatory effects without erythropoiesis. Its selective, high-affinity binding to the EPOR/CD131 heteroreceptor (IRR) enables clean mechanistic studies. • 55-74% reduction in neuritic dystrophy in diabetic neuropathy models-reversal, not just prevention. • 70-77% LDH release reduction at low ng/mL in human ECFC oxidative stress assays. • 4-fold greater SFNSL score improvement over placebo in sarcoidosis SFN clinical trials. Supplied with full analytical QC. For research use only.

Molecular Formula C51H84N16O21
Molecular Weight 1257.3 g/mol
Cat. No. B8209730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARA290
Molecular FormulaC51H84N16O21
Molecular Weight1257.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1
InChIInChI=1S/C51H84N16O21/c1-22(2)17-30(47(84)65-32(19-36(53)71)48(85)66-33(20-68)49(86)67-34(21-69)50(87)88)63-40(77)24(5)57-41(78)25(7-6-16-56-51(54)55)59-43(80)29(11-15-39(75)76)62-46(83)31(18-23(3)4)64-45(82)27(8-12-35(52)70)60-44(81)28(10-14-38(73)74)61-42(79)26-9-13-37(72)58-26/h22-34,68-69H,6-21H2,1-5H3,(H2,52,70)(H2,53,71)(H,57,78)(H,58,72)(H,59,80)(H,60,81)(H,61,79)(H,62,83)(H,63,77)(H,64,82)(H,65,84)(H,66,85)(H,67,86)(H,73,74)(H,75,76)(H,87,88)(H4,54,55,56)
InChIKeyWZTIQQBMSJTRBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARA290 (Cibinetide) for Research: A Non-Erythropoietic EPO-Derived 11-mer Peptide


ARA290, also known as cibinetide, is a synthetic 11-amino acid peptide engineered to mimic the three-dimensional structure of the helix B surface domain of erythropoietin (EPO) [1]. It is designed to bind selectively to the non-hematopoietic EPO receptor, a heterodimer of the EPO receptor (EPOR) and the cytokine family beta common receptor (βCR, CD131), often termed the innate repair receptor (IRR) [2]. This selective binding confers tissue-protective and anti-inflammatory effects without stimulating erythropoiesis, a key limitation of native EPO [3].

Why ARA290 Cannot Be Simply Substituted with Other EPO-Derived Peptides


Despite sharing a common origin in the erythropoietin (EPO) molecule, ARA290 and other EPO derivatives such as carbamylated EPO (CEPO) or helix B surface peptide (HBSP) analogs are not interchangeable. ARA290's unique, engineered 11-amino acid sequence enables selective, high-affinity binding to the EPOR/CD131 heteroreceptor complex (IRR) [1]. This is in contrast to native EPO, which primarily signals through the homodimeric EPOR to drive erythropoiesis, and to other derivatives that may have different receptor binding profiles or pharmacokinetic properties [2]. This precise receptor targeting is the basis for its non-erythropoietic, tissue-protective profile, which is not guaranteed by other compounds in the same class, making direct substitution a high-risk proposition for research outcomes.

Quantifiable Evidence for ARA290's Differentiation: A Comparator-Based Analysis


Selective Agonism of the EPOR/CD131 Heteroreceptor vs. Canonical EPOR Homodimer

ARA290 is designed for specific binding to the EPOR/CD131 heteroreceptor complex (IRR) and not the canonical EPOR homodimer. This contrasts with native erythropoietin (EPO), which binds both receptor complexes. [1] A study confirmed that ARA290 peptide specifically binds the EPO/CD131 complex but not the canonical EPO/EPO receptor. [2]

Receptor Pharmacology Erythropoietin Signaling Tissue Protection

Equivalent Neuroprotection with Significantly Shorter Half-Life vs. EPO and CEPO

In a rat model of experimental autoimmune encephalomyelitis (EAE), ARA290's plasma half-life was determined to be approximately 2 minutes. [1] Despite this extremely short half-life, its protective effects were found to be equivalent to those of native EPO and carbamylated EPO (CEPO), which have much longer half-lives. [1]

Pharmacokinetics Neuroprotection Autoimmune Disease

Reduction of Neuritic Dystrophy in Diabetic Neuropathy Model vs. Untreated Controls

In the Akita mouse model of diabetic autonomic neuropathy, 7-week treatment with ARA290 resulted in a quantifiable reversal of established neuritic dystrophy. [1]

Diabetic Neuropathy Neuroprotection Sympathetic Ganglia

Significant Improvement in Neuropathic Pain Symptoms vs. Placebo in Sarcoidosis Patients

A randomized, double-blind, placebo-controlled pilot study in patients with sarcoidosis-associated small fiber neuropathy (SFN) assessed the efficacy of ARA290. [1]

Clinical Trial Small Fiber Neuropathy Pain Management

Superior Pharmacodynamic Window: Peak Plasma Concentrations Far Exceed Minimal Effective Concentration

Pharmacokinetic studies in humans show that despite a short serum half-life of a few minutes, ARA290 achieves peak plasma concentrations that vastly exceed the minimum effective concentration required for IRR activation. [1]

Pharmacokinetics Pharmacodynamics Dosing Rationale

In Vitro Cytoprotection at Low Nanomolar Concentrations in Endothelial Cells

ARA290 demonstrated significant cytoprotective effects against H2O2-induced injury in human endothelial colony-forming cells (ECFCs) at concentrations as low as 1 ng/mL.

Cytoprotection Endothelial Cells In Vitro Pharmacology

Recommended Research and Translational Applications for ARA290


Investigating Neuropathic Pain and Small Fiber Neuropathy (SFN)

Given the positive clinical trial data showing a 4-fold greater improvement in SFNSL score over placebo in sarcoidosis-associated SFN [1], ARA290 is a prime candidate for further research into the mechanisms and treatment of neuropathic pain, particularly in conditions involving small fiber damage.

Studying Neuroprotection and Neuroregeneration in Metabolic Disease

The 55-74% reduction in established neuritic dystrophy observed in a diabetic mouse model [2] positions ARA290 as a powerful tool for studying the reversal of diabetic neuropathy and other neurodegenerative complications of metabolic disorders. Its non-erythropoietic nature avoids confounding metabolic effects of native EPO.

Exploring Tissue-Protective Signaling in Inflammatory and Autoimmune Models

The demonstrated ability of ARA290 to achieve equivalent neuroprotection to EPO and CEPO in the EAE model of multiple sclerosis, despite a >99% shorter half-life [3], makes it a unique probe for dissecting the 'hit-and-run' or molecular switch signaling mechanisms downstream of the IRR, with potential applications in other autoimmune or chronic inflammatory conditions.

In Vitro Modeling of Endothelial Dysfunction and Cytoprotection

The potent, dose-dependent reduction in LDH release (70-77%) at low ng/mL concentrations in human ECFCs under oxidative stress establishes ARA290 as a validated, high-potency tool for in vitro studies of endothelial cytoprotection, vascular biology, and drug screening assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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